Cas no 79034-93-8 (ethyl 4-(o-tolyl)-4-oxo-butanoate)

ethyl 4-(o-tolyl)-4-oxo-butanoate 化学的及び物理的性質
名前と識別子
-
- ETHYL 4-(2-METHYLPHENYL)-4-OXOBUTYRATE
- ethyl 4-(o-tolyl)-4-oxo-butanoate
- LogP
- ethyl 4-(2-methylphenyl)-4-oxobutanoate
- AKOS010910874
- ETHYL4-(2-METHYLPHENYL)-4-OXOBUTYRATE
- DTXSID10645542
- HPMTULZWQMOMPF-UHFFFAOYSA-N
- ethyl-4-(2-methylphenyl)-4-oxobutyrate
- MFCD01320208
- SCHEMBL3949459
- 79034-93-8
-
- MDL: MFCD01320208
- インチ: InChI=1S/C13H16O3/c1-3-16-13(15)9-8-12(14)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3
- InChIKey: HPMTULZWQMOMPF-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)CCC(=O)C1=CC=CC=C1C
計算された属性
- せいみつぶんしりょう: 220.11000
- どういたいしつりょう: 220.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 43.4Ų
じっけんとくせい
- 密度みつど: 1.065
- ふってん: 339.4°C at 760 mmHg
- フラッシュポイント: 148.6°C
- 屈折率: 1.505
- PSA: 43.37000
- LogP: 2.52100
ethyl 4-(o-tolyl)-4-oxo-butanoate セキュリティ情報
ethyl 4-(o-tolyl)-4-oxo-butanoate 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
ethyl 4-(o-tolyl)-4-oxo-butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE03069-2g |
Ethyl 4-(2-methylphenyl)-4-oxobutyrate |
79034-93-8 | 97% | 2g |
$725.00 | 2024-04-19 | |
Crysdot LLC | CD12030784-1g |
Ethyl 4-(2-methylphenyl)-4-oxobutyrate |
79034-93-8 | 95+% | 1g |
$316 | 2024-07-24 | |
Fluorochem | 207700-2g |
Ethyl 4-(2-methylphenyl)-4-oxobutyrate |
79034-93-8 | 97% | 2g |
£613.00 | 2022-03-01 | |
Fluorochem | 207700-1g |
Ethyl 4-(2-methylphenyl)-4-oxobutyrate |
79034-93-8 | 97% | 1g |
£352.00 | 2022-03-01 | |
Fluorochem | 207700-5g |
Ethyl 4-(2-methylphenyl)-4-oxobutyrate |
79034-93-8 | 97% | 5g |
£1447.00 | 2022-03-01 | |
A2B Chem LLC | AE03069-5g |
Ethyl 4-(2-methylphenyl)-4-oxobutyrate |
79034-93-8 | 97% | 5g |
$1650.00 | 2024-04-19 | |
A2B Chem LLC | AE03069-1g |
Ethyl 4-(2-methylphenyl)-4-oxobutyrate |
79034-93-8 | 97% | 1g |
$435.00 | 2024-04-19 | |
Crysdot LLC | CD12030784-5g |
Ethyl 4-(2-methylphenyl)-4-oxobutyrate |
79034-93-8 | 95+% | 5g |
$1156 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1783474-1g |
Ethyl 4-(2-methylphenyl)-4-oxobutyrate |
79034-93-8 | 98% | 1g |
¥16456.00 | 2024-07-28 |
ethyl 4-(o-tolyl)-4-oxo-butanoate 関連文献
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
ethyl 4-(o-tolyl)-4-oxo-butanoateに関する追加情報
Professional Introduction to Ethyl 4-(o-tolyl)-4-oxo-butanoate (CAS No. 79034-93-8)
Ethyl 4-(o-tolyl)-4-oxo-butanoate, with the chemical formula C10H12O3 and CAS number 79034-93-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This ester derivative exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The compound belongs to the class of β-keto esters, which are well-known for their versatility in organic synthesis. The presence of both a carbonyl group and an ester functionality in Ethyl 4-(o-tolyl)-4-oxo-butanoate allows for diverse chemical transformations, including condensation reactions, Michael additions, and enolate formation. These reactions are pivotal in constructing complex molecular architectures, making the compound a staple in medicinal chemistry laboratories.
In recent years, there has been growing interest in β-keto esters due to their role as key intermediates in the synthesis of bioactive molecules. Specifically, Ethyl 4-(o-tolyl)-4-oxo-butanoate has been explored in the development of novel therapeutic agents. For instance, its structural motif is reminiscent of certain natural products that have demonstrated antimicrobial and anti-inflammatory properties. Researchers have leveraged its reactivity to design derivatives with enhanced biological activity.
One of the most compelling aspects of Ethyl 4-(o-tolyl)-4-oxo-butanoate is its potential application in the synthesis of heterocyclic compounds. Heterocycles are the backbone of many pharmacologically active molecules, and their construction often requires versatile building blocks like this ester. The o-tolyl group introduces a lipophilic aromatic ring, which can improve the pharmacokinetic profile of drug candidates. This feature has prompted investigations into its use as a precursor for more complex scaffolds.
Recent studies have also highlighted the role of Ethyl 4-(o-tolyl)-4-oxo-butanoate in green chemistry initiatives. The compound's reactivity allows for the development of catalytic processes that minimize waste and energy consumption. For example, enantioselective synthesis methods have been employed to produce chiral derivatives with high enantiomeric purity. Such advancements align with the broader goal of sustainable chemical manufacturing.
The pharmaceutical industry has taken note of these developments, particularly in the context of drug discovery programs targeting neurological disorders. The structural features of Ethyl 4-(o-tolyl)-4-oxo-butanoate suggest potential interactions with biological targets such as enzymes and receptors involved in neurodegeneration. Preclinical studies have begun to explore its derivatives as candidates for treating conditions like Alzheimer's disease and Parkinson's disease.
In addition to its pharmaceutical applications, Ethyl 4-(o-tolyl)-4-oxo-butanoate has found utility in materials science. Its ability to participate in polymerization reactions makes it a candidate for developing novel polymers with specific properties. These materials could find applications in coatings, adhesives, and even biodegradable plastics, contributing to advancements in sustainable materials engineering.
The synthesis of Ethyl 4-(o-tolyl)-4-oxo-butanoate itself is an area of active research. Recent methodologies have focused on optimizing yield and purity while reducing environmental impact. For instance, continuous flow chemistry has been explored as a means to improve reaction efficiency and scalability. Such innovations are crucial for ensuring that high-quality starting materials are available for downstream applications.
The compound's role as a building block extends beyond traditional organic synthesis into emerging fields such as biocatalysis and synthetic biology. Enzymes have been engineered to utilize Ethyl 4-(o-tolyl)-4-oxo-butanoate as a substrate, enabling the production of complex molecules through enzymatic pathways. This approach holds promise for producing pharmaceuticals with reduced environmental footprints.
In conclusion, Ethyl 4-(o-tolyl)-4-oxo-butanoate (CAS No. 79034-93-8) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in pharmaceutical research, materials science, and green chemistry initiatives. As our understanding of its potential expands, so too does its importance as a key intermediate in advancing scientific discovery and technological innovation.
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